Cas no 896680-77-6 (2-(3,5-dichlorobenzamido)thiophene-3-carboxamide)

2-(3,5-dichlorobenzamido)thiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2-[(3,5-dichlorobenzoyl)amino]-
- AKOS003395439
- 2-[(3,5-DICHLOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE
- F1358-0383
- CCG-285552
- SR-01000011769-1
- 896680-77-6
- SR-01000011769
-
- インチ: 1S/C12H8Cl2N2O2S/c13-7-3-6(4-8(14)5-7)11(18)16-12-9(10(15)17)1-2-19-12/h1-5H,(H2,15,17)(H,16,18)
- InChIKey: QKIMISOTRKUTNH-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC(Cl)=CC(Cl)=C2)SC=CC=1C(N)=O
計算された属性
- 精确分子量: 313.9683541g/mol
- 同位素质量: 313.9683541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 360
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- XLogP3: 3.5
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1358-0383-20μmol |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-2mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-4mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-10mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-75mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-100mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-2μmol |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-3mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-15mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1358-0383-20mg |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide |
896680-77-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
2-(3,5-dichlorobenzamido)thiophene-3-carboxamideに関する追加情報
2-(3,5-Dichlorobenzamido)Thiophene-3-Carboxamide: A Comprehensive Overview
2-(3,5-Dichlorobenzamido)Thiophene-3-Carboxamide (CAS No. 896680-77-6) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural chemistry. This compound is characterized by its unique structure, which combines a thiophene ring with two amide groups substituted at specific positions. The presence of chlorine atoms at the 3 and 5 positions of the benzene ring further enhances its chemical properties, making it a versatile molecule with potential applications in drug discovery and material synthesis.
The thiophene moiety in 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide is a five-membered aromatic ring containing one sulfur atom. This structure imparts stability and unique electronic properties to the molecule. The benzamido group, attached at the 2-position of the thiophene ring, introduces additional functionality, such as hydrogen bonding capabilities and potential sites for further chemical modification. The carboxamide group at the 3-position further diversifies the molecule's reactivity and solubility characteristics.
Recent studies have highlighted the potential of 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide as a precursor for synthesizing advanced materials with tailored properties. For instance, researchers have explored its use in the development of novel polymers and coordination compounds. The compound's ability to form stable complexes with metal ions has been leveraged in creating materials with applications in catalysis, sensing, and drug delivery systems.
In terms of biological activity, 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide has shown promise as a lead compound in drug discovery efforts targeting various diseases. Its structure allows for modulation of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory, antiviral, or anticancer activities. However, further research is required to fully elucidate its biological mechanisms and therapeutic potential.
The synthesis of 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide involves a multi-step process that typically begins with the preparation of intermediate compounds such as 2-aminothiophene derivatives. The introduction of the benzamido and carboxamide groups requires precise control over reaction conditions to ensure high yields and product purity. Advanced techniques such as microwave-assisted synthesis or catalytic methods have been employed to optimize this process.
From an environmental perspective, understanding the fate and behavior of 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide in various ecosystems is crucial for assessing its safety and sustainability. Studies have been conducted to evaluate its biodegradability under different conditions. Preliminary results indicate that under aerobic conditions, the compound undergoes microbial degradation through specific pathways involving hydrolysis and oxidation reactions.
In conclusion, 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide (CAS No. 896680-77-6) represents a valuable building block for chemical innovation across multiple disciplines. Its unique structure offers opportunities for developing advanced materials and therapeutically relevant compounds. Continued research into its properties will undoubtedly unlock new applications and contribute to scientific progress.
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